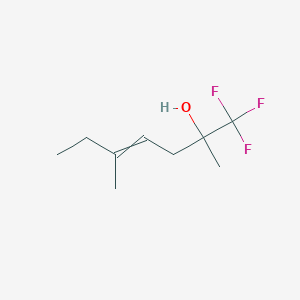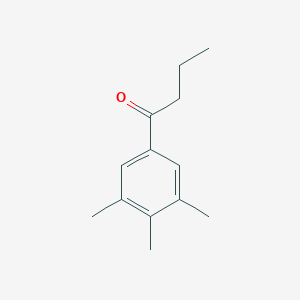![molecular formula C22H44O2Sn B14588879 Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane CAS No. 61266-48-6](/img/structure/B14588879.png)
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms this compound is known for its unique structure, which includes a cyclohexyl group and an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with a suitable precursor containing the cyclohexyl and oxirane groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The tin atom can be substituted with other groups, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: The compound is used in the production of various industrial materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane include other organotin compounds, such as:
- Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane
- This compound derivatives with different substituents
Uniqueness
This compound is unique due to its specific combination of a cyclohexyl group and an oxirane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61266-48-6 |
|---|---|
Molekularformel |
C22H44O2Sn |
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
tributyl-[1-[(2-methyloxiran-2-yl)methyl]cyclohexyl]oxystannane |
InChI |
InChI=1S/C10H17O2.3C4H9.Sn/c1-9(8-12-9)7-10(11)5-3-2-4-6-10;3*1-3-4-2;/h2-8H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
QZIAHTPFLMXOCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC1(CCCCC1)CC2(CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


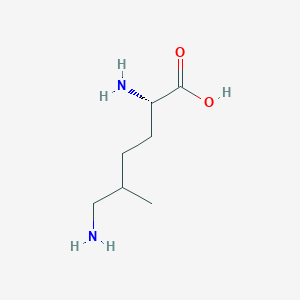
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
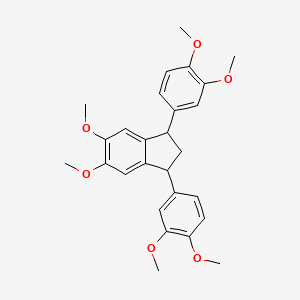
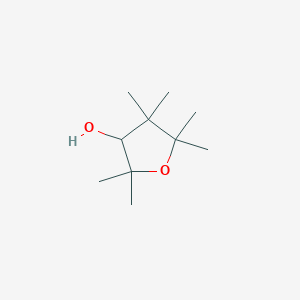
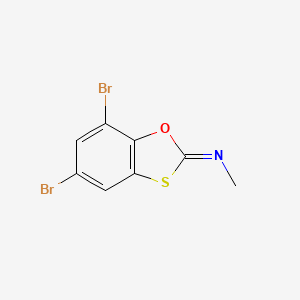
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

